4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde
Description
Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry Research
Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the realms of organic and medicinal chemistry. ignited.inwjahr.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) and riboflavin, and various coenzymes. ignited.ingsconlinepress.compharmaguideline.com This natural prevalence has spurred extensive research into pyrimidine-based compounds, revealing a broad spectrum of biological activities and therapeutic applications. gsconlinepress.comresearchgate.net
In the field of medicinal chemistry, pyrimidine derivatives have been developed as potent therapeutic agents for a wide array of diseases. gsconlinepress.comnih.gov They form the core structure of drugs with antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects. ignited.innih.gov For instance, the pyrimidine nucleus is central to the function of antiretroviral drugs and agents that inhibit protein kinases, which are crucial in cancer therapy. researchgate.netnih.gov The versatility of the pyrimidine ring allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules and develop new therapeutic agents to combat challenges like multidrug resistance. nih.gov
From an organic synthesis perspective, pyrimidines are valuable building blocks. The presence of nitrogen atoms and the ability to introduce various functional groups onto the ring make them versatile precursors for the synthesis of more complex heterocyclic systems. wjahr.com Methods like the Biginelli reaction and condensation reactions between carbonyl compounds and diamines are classic examples of pyrimidine synthesis. researchgate.net The reactivity of halopyrimidines, in particular, allows for a range of nucleophilic substitution reactions, providing access to a wide variety of functionalized pyrimidine derivatives. mdpi.com
Contextualizing 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde within Pyrimidine Chemistry
Within the vast landscape of pyrimidine chemistry, "this compound" emerges as a significant intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This compound possesses a unique combination of reactive sites: a dichloropyrimidine ring and a benzaldehyde (B42025) group.
The 4,6-dichloropyrimidine (B16783) moiety is a key feature, as the chlorine atoms are susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, alkoxides, and thiolates, at the C4 and C6 positions of the pyrimidine ring. nih.gov The reactivity of these chloro-substituents can be modulated, sometimes allowing for selective substitution at one position over the other, further enhancing the synthetic utility of the molecule. researchgate.net
The benzaldehyde group at the 2-position of the pyrimidine ring provides another reactive handle for a variety of chemical transformations. Aldehydes are well-known to participate in reactions such as oxidations, reductions, and the formation of imines and oximes. Furthermore, the aldehyde functionality can be utilized in carbon-carbon bond-forming reactions, such as the Wittig reaction or aldol (B89426) condensations, to build more elaborate molecular architectures.
The strategic placement of these functional groups makes this compound a valuable precursor. For instance, it can be envisioned as a starting material for the synthesis of novel kinase inhibitors, where the pyrimidine core can interact with the hinge region of the enzyme and the substituted benzaldehyde portion can be modified to target other binding pockets. The compound serves as a bridge, connecting the well-established chemistry of pyrimidines with the versatile reactivity of benzaldehyde, thereby opening avenues for the creation of new chemical entities with tailored properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83217-22-5 |
|---|---|
Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-5-10(13)15-11(14-9)8-3-1-7(6-16)2-4-8/h1-6H |
InChI Key |
BQWMDETVFDISGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4,6 Dichloropyrimidin 2 Yl Benzaldehyde and Analogous Pyrimidine Architectures
Strategies for the Construction of the Dichloropyrimidine Core
The formation of the 4,6-dichloropyrimidine (B16783) scaffold is a critical step, achievable through either the modification of a pre-existing pyrimidine (B1678525) ring or its complete synthesis from acyclic precursors.
Chlorination Reactions of Dihydroxypyrimidine Precursors
A primary and widely used method for synthesizing 4,6-dichloropyrimidine involves the direct chlorination of 4,6-dihydroxypyrimidine. This transformation replaces the hydroxyl groups with chlorine atoms, a key step for enabling subsequent cross-coupling reactions. Several chlorinating agents are employed for this purpose, each with specific advantages and reaction conditions.
Commonly used reagents include:
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent frequently used to convert hydroxypyrimidines into their chloro-derivatives. The reaction is often performed in the presence of a base, such as a tertiary amine, which acts as an acid scavenger. justia.commdpi.com The Vilsmeier-Haack reaction, which uses POCl₃ and dimethylformamide (DMF), is an efficient method for converting 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines. mdpi.com
Phosgene (COCl₂): Phosgene is another effective reagent for the chlorination of 4,6-dihydroxypyrimidine. google.comgoogleapis.comgoogle.com These reactions can be catalyzed by quaternary ammonium (B1175870) or phosphonium (B103445) salts, which facilitate the process. justia.comgoogle.com
Thionyl chloride (SOCl₂): In some synthetic protocols, thionyl chloride is used as the chlorinating agent, often in a suitable solvent like dichloroethane. google.com
The general procedure involves heating the dihydroxypyrimidine precursor with the chlorinating agent, sometimes under pressure, followed by careful workup to isolate the dichlorinated product. The reactivity of these agents makes them suitable for large-scale industrial production. google.com
De Novo Pyrimidine Ring Formation from Amidines and Carbonyl Compounds
De novo synthesis, or the construction of the pyrimidine ring from basic building blocks, offers a versatile alternative for creating substituted pyrimidine architectures. nih.govdavuniversity.org This approach typically involves the condensation of a compound containing an N-C-N fragment (an amidine or a related species like urea (B33335) or guanidine) with a three-carbon unit, such as a β-dicarbonyl compound or its equivalent. mdpi.comumich.edu
A variety of multicomponent reactions have been developed for this purpose, allowing for the synthesis of highly functionalized pyrimidines in a single step. organic-chemistry.orgresearchgate.net For instance, a three-component reaction involving ketones, N,N-dimethylformamide dimethyl acetal, and ammonium acetate (B1210297) can yield a broad range of substituted pyrimidines under metal-free conditions. organic-chemistry.org Other strategies employ the cyclocondensation of β-keto esters with amidines, sometimes promoted by ultrasound irradiation. organic-chemistry.org These methods are valued for their operational simplicity, atom economy, and the ability to introduce diverse substituents onto the pyrimidine core. organic-chemistry.orgmdpi.com
Introduction and Functionalization of the Benzaldehyde (B42025) Moiety
Once the dichloropyrimidine core is established, the next critical phase is the introduction and subsequent modification of the benzaldehyde portion of the target molecule.
Regioselective Arylation and Aldehyde Group Installation on Pyrimidine Scaffolds
The introduction of the aryl group at the C2 position of the 4,6-dichloropyrimidine ring is typically achieved through metal-catalyzed cross-coupling reactions. The inherent reactivity differences of the positions on the pyrimidine ring, where the C4 and C6 positions are generally more reactive towards nucleophilic substitution than the C2 position, must be carefully managed to achieve the desired regioselectivity. wuxiapptec.comacs.org
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net To synthesize the target molecule, 2,4,6-trichloropyrimidine (B138864) can be reacted with a suitable boronic acid, such as 4-formylphenylboronic acid or its protected equivalent. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are optimized to favor substitution at the C2 position. nih.govnih.gov
Direct C-H Arylation: More recent methods involve the direct arylation of C-H bonds, which avoids the need to pre-functionalize the pyrimidine ring. chemistryviews.orgrsc.org Palladium-catalyzed direct C-H arylation of pyrimidine derivatives with arylboronic acids can provide arylated products in good yields. chemistryviews.org
After the aryl group is attached, the aldehyde functionality must be present. This can be accomplished either by using an arylating agent that already contains the aldehyde group (often in a protected form) or by installing the aldehyde onto the attached phenyl ring in a separate step through standard electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Gattermann-Koch formylation.
Aldehyde Functional Group Interconversions within Pyrimidine-Containing Structures
An alternative strategy involves attaching a phenyl group with a precursor functional group, which is then converted into the aldehyde. This approach, known as functional group interconversion (FGI), provides synthetic flexibility. imperial.ac.uksolubilityofthings.com
Key FGI transformations to yield an aldehyde include:
Oxidation of a Primary Alcohol: A pyrimidine structure bearing a 4-(hydroxymethyl)phenyl group at the C2 position can be selectively oxidized to the corresponding aldehyde. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are ideal for this transformation as they typically stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. solubilityofthings.com
Reduction of a Nitrile or Ester: If the attached aryl group contains a nitrile (-CN) or an ester (-COOR) group, these can be reduced to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles and esters to aldehydes, especially at low temperatures. imperial.ac.uk
From a Carboxylic Acid: A carboxylic acid group can be reduced to a primary alcohol and then oxidized back to the aldehyde, or converted to an acid chloride and then reduced to the aldehyde via the Rosenmund reduction.
Mechanistic Insights and Catalytic Approaches in Synthesis
The efficiency and selectivity of the synthetic routes to 4-(4,6-dichloropyrimidin-2-yl)benzaldehyde are heavily dependent on the underlying reaction mechanisms and the catalysts employed.
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines is governed by electronic and steric effects. Quantum mechanics (QM) calculations have shown that for 2,4-dichloropyrimidines, the selectivity is sensitive to substituents on the ring. wuxiapptec.com The relative energies of the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 orbitals can predict whether substitution will occur preferentially at the C2 or C4 position. wuxiapptec.com
Catalysis is central to many of the key transformations:
Palladium Catalysis: Palladium complexes are indispensable for the Suzuki-Miyaura and other cross-coupling reactions used in C-C bond formation. acs.orgresearchgate.net The choice of ligand (e.g., phosphines like BINAP or DavePhos) is crucial for modulating the reactivity and selectivity of the catalyst, enabling challenging aminations and arylations. nih.gov
Other Metal Catalysts: Research has explored the use of other transition metals. For example, iridium and manganese complexes have been used to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. mdpi.com
Acid/Base Catalysis: Simple acid or base catalysis is often employed in condensation and cyclization reactions. Trifluoroacetic acid (TFA) has been used to catalyze the formation of pyrimidines from 1,3,5-triazines and carbonyl compounds. organic-chemistry.org
By understanding the mechanistic pathways and leveraging sophisticated catalytic systems, chemists can design more efficient, selective, and sustainable syntheses of this compound and other complex pyrimidine-based molecules.
Nucleophilic Aromatic Substitution (SNAr) Pathways on Dichloropyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the derivatization of electron-deficient heteroaromatics like dichloropyrimidines. The inherent electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles on the carbon atoms bearing halogen substituents.
In the case of 2,4-dichloropyrimidines, the reactivity of the halogen positions generally follows the order C4(6) > C2 >> C5. acs.org This selectivity is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at the C4 position, compared to the ortho-nitrogen for C2 attack. stackexchange.com Consequently, reactions with many nucleophiles preferentially yield the C4-substituted product. stackexchange.comwuxiapptec.com
However, this regioselectivity is not absolute and can be influenced by several factors:
Substituents on the Pyrimidine Ring: The presence of other substituents can dramatically alter the reaction's course. For example, an electron-donating group at the C6-position can reverse the typical selectivity, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5-position tends to enhance the natural preference for C4 substitution. nih.gov
Nature of the Nucleophile: The choice of nucleophile is critical. While neutral nitrogen nucleophiles often provide only moderate selectivity between the C4 and C2 positions, anionic nucleophiles can exhibit different behaviors. acs.org For instance, reactions with certain alkoxides and formamide (B127407) anions on 2-MeSO2-4-chloropyrimidine have shown exclusive selectivity for the C2 position, a phenomenon rationalized by the formation of hydrogen-bonded complexes that direct the nucleophile to C2. wuxiapptec.com The use of tertiary amine nucleophiles has also been reported to provide excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov
Reaction Conditions: Solvents and temperature can also modulate the regiochemical outcome of SNAr reactions on dichloropyrimidines.
These principles allow for the sequential and regioselective introduction of different nucleophiles, providing a powerful tool for creating diverse libraries of substituted pyrimidine compounds. mdpi.com
Table 1: Regioselectivity in SNAr Reactions of Dichloropyrimidines
| Pyrimidine Substrate | Nucleophile | Predominant Position of Substitution | Reference(s) |
| 2,4-Dichloropyrimidine | Neutral Amines | C4 (moderate selectivity) | acs.org |
| 2,4-Dichloropyrimidine | Alkoxides | C4 | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines (with LiHMDS) | C4 (high selectivity) | acs.org |
| 5-EWG-2,4-dichloropyrimidine | Tertiary Amines | C2 (excellent selectivity) | nih.gov |
| 2-MeSO2-4-chloropyrimidine | Alkoxides / Formamide Anions | C2 (exclusive selectivity) | wuxiapptec.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyrimidine chemistry is extensive. nobelprize.org These methods offer a robust way to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. nobelprize.orgwikipedia.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for the arylation and vinylation of the pyrimidine core. mdpi.comfiveable.me For substrates like 2,4-dichloropyrimidine, the reaction exhibits a strong regioselective preference for the C4 position. acs.orgmdpi.com This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond. mdpi.com This allows for the synthesis of 4-aryl-2-chloropyrimidines, which can then undergo further coupling or SNAr reactions at the C2 position.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, base, and solvent. mdpi.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and various palladium complexes with specialized phosphine (B1218219) ligands. mdpi.commdpi.comacs.org Bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used in solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF). mdpi.comacs.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, providing access to a wide range of aryl amines that are difficult to synthesize using traditional methods. wikipedia.orgnih.govlibretexts.org The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org
In the context of dichloropyrimidines, the Buchwald-Hartwig amination offers a complementary approach to SNAr reactions. It has been shown that highly regioselective C4 amination of 6-aryl-2,4-dichloropyrimidines can be achieved with secondary amines using specific palladium catalyst systems. acs.org The development of specialized, sterically hindered phosphine ligands has been crucial to the broad success of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Dichloropyrimidines
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Base | Outcome | Reference(s) |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | C4-Arylation | mdpi.com |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Arylation of the bromophenyl group | mdpi.com |
| Buchwald-Hartwig Amination | 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | C4-Amination | acs.org |
Multicomponent Reaction (MCR) Strategies for Pyrimidine Derivatization
Multicomponent reactions (MCRs) are convergent synthetic strategies in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov These reactions are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular complexity and diverse chemical libraries from simple building blocks. nih.govrasayanjournal.co.in
For the synthesis of pyrimidine architectures, MCRs offer powerful alternatives to traditional stepwise approaches. The classic Biginelli reaction, for example, is a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea or thiourea (B124793) to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. nih.gov This strategy is particularly relevant for the synthesis of structures like this compound, as it provides a direct route to incorporate a benzaldehyde-derived substituent onto the heterocyclic core.
Modern MCR strategies for pyrimidine synthesis often employ catalysts to improve yields and selectivity. nih.govresearchgate.net For instance, an iridium-catalyzed multicomponent synthesis of highly substituted pyrimidines from amidines and up to three different alcohols has been developed. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts, highlighting the sustainable nature of such MCRs. nih.gov Other MCRs might involve the reaction of barbituric acid, an aldehyde, and thiourea to create fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net
Table 3: Illustrative Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name/Type | Component 1 | Component 2 | Component 3 | Product Type | Reference(s) |
| Biginelli Reaction | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Dihydropyrimidinone/thione | nih.gov |
| Iridium-Catalyzed MCR | Amidine | Alcohol 1 | Alcohol 2 | Substituted Pyrimidine | nih.gov |
| CAN-Catalyzed MCR | Barbituric Acid | Aromatic Aldehyde | Thiourea | Pyrimido[4,5-d]pyrimidine | researchgate.net |
Role of Catalytic Systems and Green Chemistry Principles in Pyrimidine Synthesis
The synthesis of pyrimidines is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign, economically viable, and efficient. rasayanjournal.co.innih.gov Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions under milder conditions, reduce reaction times, minimize waste, and allow for the use of more sustainable starting materials. nih.govrasayanjournal.co.in
Several green approaches have been successfully applied to pyrimidine synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields. rasayanjournal.co.inbenthamdirect.comnih.gov For example, a microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidines was developed that requires only 15 minutes of reaction time and a very low catalyst loading (0.5 mol%). mdpi.com
Solventless and Alternative Solvent Systems: Performing reactions without a solvent or in environmentally friendly solvents like water or ionic liquids can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.inbenthamdirect.com One-pot syntheses of pyrimidine derivatives have been reported in water using catalysts like β-cyclodextrin. researchgate.net
Catalytic MCRs: As discussed previously, catalytic MCRs are inherently green as they increase atom economy and reduce the number of synthetic steps and purification processes. nih.govnih.gov The use of reusable heterogeneous catalysts further enhances the sustainability of these methods. researchgate.net
Use of Sustainable Feedstocks: Advanced catalytic systems are enabling the use of renewable resources. The iridium-catalyzed MCR that uses alcohols derived from biomass to construct the pyrimidine ring is a prime example of this forward-looking approach. nih.gov
By integrating advanced catalytic systems with green chemistry principles, the synthesis of this compound and other valuable pyrimidine derivatives can be achieved with greater efficiency and a smaller environmental footprint. rasayanjournal.co.inbenthamdirect.com
Table 4: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Approach | Description | Example Application | Reference(s) |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Suzuki coupling of 2,4-dichloropyrimidines. | mdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to enhance reaction rates. | General synthesis of pyrimidine analogues. | rasayanjournal.co.innih.gov |
| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | MCR synthesis of pyrido[2,3-d]pyrimidines using a nanocatalyst. | nih.gov |
| Use of Green Solvents | Employing water or biodegradable ionic liquids as the reaction medium. | β-cyclodextrin catalyzed condensation in water. | rasayanjournal.co.inresearchgate.net |
| Reusable Catalysts | Using solid-supported or heterogeneous catalysts that can be easily recovered and reused. | Hydrotalcite as a solid base catalyst for pyridine (B92270) synthesis. | researchgate.net |
| Atom Economy | Designing reactions, like MCRs, where the maximum number of atoms from the reactants are incorporated into the final product. | Iridium-catalyzed multicomponent pyrimidine synthesis from alcohols. | nih.gov |
Computational and Theoretical Studies in Support of Pyrimidine Research
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For pyrimidine (B1678525) derivatives, methods like Density Functional Theory (DFT) are employed to analyze molecular geometry, orbital energies, and charge distributions.
Detailed structural analysis of related pyrimidine compounds provides a template for understanding 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde. For instance, X-ray crystallography on 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde revealed a non-planar molecular structure, with a significant dihedral angle of 55.57 (13)° between the benzene (B151609) and pyrimidine rings. nih.govresearchgate.net This twist is a common feature in linked aromatic systems and influences the molecule's conformational flexibility and interaction patterns. The carbonyl group and methoxy (B1213986) substituents in this analogue were found to be nearly coplanar with their respective rings. nih.govresearchgate.net Such foundational data is critical for building and validating computational models.
DFT calculations on similar heterocyclic systems have been used to determine optimized geometries and electronic properties, which are then correlated with experimental data. nih.govresearchgate.net For this compound, these calculations would likely focus on the electron-withdrawing effects of the two chlorine atoms and the benzaldehyde (B42025) group on the pyrimidine ring's electron density. This analysis helps in predicting the most reactive sites for nucleophilic or electrophilic attack.
Table 1: Crystallographic Data for the Related Compound 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O₄ |
| Molecular Weight | 260.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9920 (8) |
| b (Å) | 7.3670 (15) |
| c (Å) | 20.885 (4) |
| β (°) | 94.87 (3) |
| Volume (ų) | 612.0 (2) |
| Dihedral Angle (Benzene-Pyrimidine) | 55.57 (13)° |
Elucidation of Reaction Mechanisms and Reaction Pathways
Theoretical studies are pivotal in mapping the intricate mechanisms of chemical reactions. For this compound, the two main reactive centers are the dichloropyrimidine core and the aldehyde functional group. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), a common pathway for functionalizing halopyrimidines. mdpi.comresearchgate.net
Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that reactions with nucleophiles like amines can be directed to substitute the chlorine atoms. mdpi.comresearchgate.net The reaction conditions, including the choice of base and solvent, can influence the outcome, sometimes leading to solvolysis products where the solvent molecule acts as the nucleophile. mdpi.comresearchgate.net For example, using sodium hydroxide (B78521) in ethanol (B145695) can lead to the formation of alkoxypyrimidines alongside the desired amination products. mdpi.com The mechanism involves the nucleophilic attack at the electron-deficient C4 or C6 position, stabilized by the ring nitrogens, to form a Meisenheimer-like intermediate, followed by the expulsion of a chloride ion.
The benzaldehyde moiety undergoes its own characteristic reactions, such as nucleophilic addition to the carbonyl carbon. A classic example is the reaction with hydrazines to form hydrazones, a process that proceeds via nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by a dehydration step. youtube.com Computational modeling can map the energy profile of these pathways, identifying transition states and intermediates to predict reaction kinetics and selectivity.
Table 2: Conditions for Nucleophilic Aromatic Substitution (SNAr) on Related Dichloropyrimidines
| Starting Material | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH | Ethanol, Room Temp, 1h | Amination and Solvolysis | mdpi.com |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines, TEA | Ethanol, Reflux | Mono-substituted Amination | researchgate.net |
| 4,6-Dichloropyrimidine (B16783) | Adamantane-containing amines | Dioxane, Room Temp | Monoamination | nih.gov |
| 4-Amino-6-chloropyrimidine | Adamantane-containing amines, Pd(0)/Ligand | Dioxane, 110°C | Diamination | nih.gov |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery, where it is used to screen virtual libraries of compounds against a specific protein target. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors.
Derivatives of this compound are prime candidates for docking studies against various protein kinases implicated in diseases like cancer. For instance, substituted 4,6-diarylpyrimidines have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.govresearchgate.net Docking calculations for these compounds revealed strong binding affinities toward the PIK3γ isoform, suggesting their potential as anticancer agents. researchgate.net Similarly, other pyrimidine derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are crucial regulators of the cell cycle. nih.govnih.gov
In a typical docking simulation involving a compound like this compound, the molecule would be placed into the binding site of a target protein. The algorithm then samples various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. These scores, often expressed as binding energy (e.g., in kcal/mol), help prioritize which derivatives are most likely to be potent inhibitors and thus warrant synthesis and experimental testing. nih.gov
Structure-Based Drug Design and In Silico Screening Methodologies
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design effective inhibitors. nih.govresearchgate.net This rational approach significantly reduces the time and cost associated with drug development compared to traditional screening methods. nih.gov When the experimental structure of a target is known (from X-ray crystallography or NMR), SBDD can be used to design ligands that fit precisely into the binding pocket.
The compound this compound represents a versatile scaffold for SBDD. The dichloropyrimidine core can be functionalized to optimize interactions with a target protein, while the benzaldehyde group can be modified or used as a handle for further chemical elaboration. In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules that are likely to bind to a drug target. rjpbcs.com
For example, novel quinazoline-pyrimidine hybrids have been designed and evaluated as inhibitors of the VEGFR-2 kinase, a key target in angiogenesis. researchgate.net In silico screening and subsequent synthesis led to the identification of compounds with significant inhibitory activity against cancer cell lines. researchgate.net The process often involves:
Virtual Library Generation: Creating a large set of virtual derivatives based on the this compound scaffold.
Docking and Scoring: Screening this library against the target protein's binding site to predict binding affinities.
ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the top-scoring hits. nih.govrjpbcs.com
Prioritization: Selecting the most promising candidates for chemical synthesis and biological evaluation.
This iterative cycle of design, computational evaluation, synthesis, and testing is the hallmark of modern SBDD and has proven highly effective in developing new therapeutic agents based on heterocyclic scaffolds like pyrimidine. nih.govresearchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde |
| 4,6-Dichloropyrimidine |
| 4-Amino-6-chloropyrimidine |
| Indoline |
| Sodium hydroxide |
| Ethanol |
| Triethylamine (TEA) |
| Hydrazine |
| Phosphoinositide 3-kinase (PI3K) |
| Cyclin-dependent kinase (CDK) |
| VEGFR-2 |
Pharmacological and Biological Research Directions for 4 4,6 Dichloropyrimidin 2 Yl Benzaldehyde Derivatives
In Vitro Biological Activity Evaluations
The versatility of the dichloropyrimidine core has enabled the exploration of its derivatives across several domains of biological activity.
Pyrimidine (B1678525) derivatives are a cornerstone in the development of anticancer agents, particularly as kinase inhibitors. The emergence of resistance to existing cancer therapies necessitates the exploration of novel therapeutic options, and pyrimidine-based compounds have shown considerable promise. nih.gov
Derivatives of the 4,6-disubstituted pyrimidine core have been designed and synthesized as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Lymphocyte-specific protein tyrosine kinase (Lck). nih.govnih.govnih.gov The simultaneous inhibition of multiple signaling pathways, for instance, dual inhibition of EGFR and other receptors like VEGFR-2 or FGFR, is a promising strategy to achieve synergistic anticancer effects. nih.govnih.gov
Research has led to the identification of 4,6-pyrimidinediamine derivatives as dual EGFR and Fibroblast Growth Factor Receptor (FGFR) inhibitors. nih.gov One such compound, BZF 2, demonstrated significant inhibition of cell proliferation, migration, and induced apoptosis in non-small cell lung cancer (NSCLC) cell lines that have an FGF2-FGFR1 autocrine loop, which can reduce sensitivity to EGFR inhibitors alone. nih.gov In vivo studies confirmed that BZF 2 could markedly reduce tumor size, highlighting its potential against EGFR/FGFR1-positive NSCLC. nih.gov
Furthermore, pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one derivatives have been identified as potent inhibitors of Lck, a critical enzyme in T-cell activation. nih.gov One of the most potent compounds in this series exhibited an IC50 value of 0.007 µM. nih.gov
| Derivative Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| 4,6-Pyrimidinediamine derivatives | EGFR, FGFR | Compound BZF 2 showed IC50 values of 2.11 µM and 0.93 µM in H226 and HCC827 GR NSCLC cell lines, respectively. | nih.gov |
| Pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazoles | Lck | A lead compound demonstrated potent Lck inhibition with an IC50 of 0.007 µM. | nih.gov |
| 4,6-Diaryl pyrimidines | EGFR, VEGFR-2 | Designed as dual inhibitors to achieve synergistic anticancer impact. | nih.gov |
The pyrimidine core is also prevalent in compounds developed for antiviral applications, including inhibitors of the Human Immunodeficiency Virus (HIV). nih.gov Certain pyrimidine derivatives have demonstrated the ability to inhibit HIV-1 reverse transcriptase (RT), a crucial enzyme for the conversion of viral RNA into DNA. nih.gov
For example, specific NBD (N-substituted 4-(pyrimidin-2-yl)benzamide) compounds, initially identified as gp120 antagonists, were also found to possess inhibitory activity against HIV-1 RT. nih.gov Two such compounds, NBD-14204 and NBD-14208, showed IC50 values of 8.3 ± 1.2 µM and 5 ± 0.5 µM against HIV-1 RT, respectively. nih.gov This dual action against both viral entry (gp120) and replication (RT) makes such derivatives interesting candidates for further optimization in antiretroviral therapy. nih.gov
| Compound | Viral Target | IC50 Value | Reference |
|---|---|---|---|
| NBD-14204 | HIV-1 Reverse Transcriptase | 8.3 ± 1.2 µM | nih.gov |
| NBD-14208 | HIV-1 Reverse Transcriptase | 5 ± 0.5 µM | nih.gov |
Derivatives of pyrimidine have been extensively studied for their broad-spectrum antimicrobial properties. nih.gov The search for new agents is driven by the increasing threat of antimicrobial resistance. researchgate.net
Synthesized pyrimidine and pyrimidopyrimidine derivatives have demonstrated excellent activity against various bacterial and fungal strains. nih.gov For instance, certain 2-(substituted-pyrazolyl)pyrimidine derivatives showed antimicrobial results comparable to the reference drugs ampicillin (B1664943) and clotrimazole (B1669251) against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal species (Candida albicans, Aspergillus flavus). nih.gov Similarly, novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which are structurally related to pyrimidines, displayed notable antifungal activity against Candida albicans. nih.gov Docking studies suggested these compounds bind effectively to the active site of N-myristoltransferase (NMT), explaining their antifungal action. nih.gov
The pyrimidine scaffold is a key feature in many compounds with anti-inflammatory properties. These derivatives often exert their effects by inhibiting crucial inflammatory mediators such as cyclooxygenase (COX) enzymes, prostaglandins, and cytokines like IL-6 and nitric oxide (NO). nih.govmdpi.com
A series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized and screened for their anti-inflammatory activity, with several compounds showing significant effects in rat paw edema models. researchgate.net In other studies, amino derivatives of 4,6-diaryl substituted pyrimidines were investigated as inhibitors of IL-6 and NO synthesis in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Several of these compounds were identified as micromolar inhibitors of both IL-6 secretion and NO synthesis, demonstrating a potential dual-acting anti-inflammatory profile with minimal impact on innate immunity. mdpi.com
| Derivative Class | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| Amino derivatives of 4,6-diaryl substituted pyrimidines | IL-6 and NO synthesis inhibition | Identified as micromolar inhibitors of both pathways. | mdpi.com |
| 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acids | Anti-inflammatory (in vivo) | Most compounds showed significant activity in rat paw edema model. | researchgate.net |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | COX-2 inhibition | Two derivatives showed significant anti-inflammatory activity and COX-2 inhibitory effects. | nih.gov |
Elevated activity of the enzyme β-glucuronidase has been linked to several pathological conditions, making it a significant target for therapeutic inhibitors. semanticscholar.orgnih.gov Derivatives synthesized from 2-amino-4,6-dichloropyrimidine (B145751) have emerged as a new and potent class of β-glucuronidase inhibitors. semanticscholar.org
In one study, twenty-seven 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated. One compound in particular, featuring a specific substitution, exhibited an IC50 value of 2.8 ± 0.10 µM, which was significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). semanticscholar.org Such findings underscore the potential of this chemical class for developing pharmaceuticals to treat conditions associated with high β-glucuronidase activity. semanticscholar.org
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of pyrimidine derivatives. These studies analyze how modifications to the chemical structure, such as adding or changing substituents at different positions of the pyrimidine ring, affect the compound's potency and selectivity.
For anti-inflammatory pyrimidines, SAR studies have provided insights into the features required for potent COX-2 inhibition. nih.gov In the development of Lck inhibitors, SAR analysis of pyrimido benzimidazoles revealed that specific substitutions are crucial for high potency. For example, replacing a 2,6-dimethyl phenyl group at the 6-position of the fused ring system with chlorine had a low impact on activity, but moving the methyl groups to meta or para positions was detrimental to Lck inhibition. nih.gov
In the context of anticancer agents, SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated a strong correlation between the IC50 values for enzyme inhibition and their activity in non-small cell lung cancer cells. nih.gov For antiviral compounds targeting HCV, SAR investigations focused on optimizing substituents at the indole (B1671886) N-1, C-5, and C-6 positions of 6-(indol-2-yl)pyridine-3-sulfonamides to improve pharmacokinetic profiles while maintaining potency. researchgate.net
These detailed SAR analyses are critical for the rational design and development of new, more effective pharmacophores based on the 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde scaffold.
Identification of Critical Structural Elements for Biological Potency
The biological potency of derivatives based on the this compound scaffold is intrinsically linked to several core structural features. Research into related compounds, particularly 2-amino-4,6-dichloropyrimidines, has shed light on the essential components required for activity.
The 4,6-dichloropyrimidine (B16783) ring system stands out as a critical element. The two chlorine atoms are not merely synthetic handles for introducing molecular diversity; they are fundamental to the molecule's electronic properties and its ability to interact with biological targets. Studies comparing 2-amino-4,6-dichloropyrimidines with their 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts have demonstrated this principle. While the dichlorinated versions exhibited significant inhibitory activity against immune-activated nitric oxide (NO) production, the dihydroxy analogs were found to be devoid of any such activity. nih.gov This stark difference underscores the necessity of the chloro-substituents at the C4 and C6 positions for this specific biological effect.
Impact of Substituent Modifications on Efficacy and Selectivity
The modification of substituents on the this compound framework is a primary strategy for modulating pharmacological efficacy and selectivity. Changes can be envisioned at several positions, but modifications at the C5 position of the pyrimidine ring and the substitution of the C4 and C6 chloro groups have been subjects of investigation in analogous systems.
Research on 5-substituted 2-amino-4,6-dichloropyrimidines has shown that even small alterations at the C5 position can have a profound impact on biological activity. nih.govnih.gov For instance, in the inhibition of nitric oxide production, the introduction of various substituents led to a range of potencies. nih.gov A fluoro group at this position resulted in the most potent compound, with an IC₅₀ of 2 µM, whereas other derivatives with alkyl or benzyl (B1604629) groups showed moderate to good activity. nih.govnih.gov This demonstrates that the steric and electronic properties of the substituent at C5 are crucial for optimizing potency.
The following table summarizes the inhibitory effects of various 5-substituted 2-amino-4,6-dichloropyrimidines on immune-activated nitric oxide production, illustrating the impact of these modifications. nih.govnih.gov
| Compound ID | Substituent at C5 | IC₅₀ (µM) for NO Inhibition |
| 1 | Fluoro | 2 |
| B8 | Butyl | >30 |
| B9 | Sec-butyl | 9 |
| B11 | Benzyl | 36 |
The chlorine atoms at C4 and C6 are highly reactive sites for aromatic nucleophilic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols. Replacing one or both chlorine atoms can dramatically alter a compound's properties, including its solubility, cell permeability, and binding affinity for specific targets. For example, reacting 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with different amines allows for the creation of a diverse set of derivatives where the substituent modifications directly influence the compound's interaction with biological systems. mdpi.com Such modifications are key to improving efficacy against a desired target while reducing off-target effects, thereby enhancing selectivity. researchgate.netresearchgate.net
Strategies for Lead Optimization and Compound Library Generation
A systematic approach to lead optimization and the creation of compound libraries is essential for translating a promising chemical scaffold into a viable drug candidate. researchgate.netnih.gov For derivatives of this compound, these strategies leverage the inherent reactivity and structural features of the core molecule.
Lead Optimization:
Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound. researchgate.net Key strategies include:
Structure-Activity Relationship (SAR)-Directed Optimization: This involves systematically modifying the lead compound and assessing the impact on biological activity. nih.gov For this scaffold, this would mean synthesizing analogs with diverse substituents at the C4, C5, and C6 positions of the pyrimidine ring and on the benzaldehyde (B42025) ring to build a comprehensive SAR profile.
Improving ADMET Profiles: Beyond potency, a successful drug must have favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net Optimization efforts would focus on modifying physicochemical properties like lipophilicity and molecular weight to improve pharmacokinetics. nih.gov For instance, replacing chlorine atoms with more polar groups could enhance solubility.
Structure-Based Design: If the structure of the biological target is known, computational modeling can be used to design modifications that improve the fit and binding affinity of the compound within the target's active site. researchgate.net
Compound Library Generation:
The development of compound libraries allows for the high-throughput screening of many related molecules to identify new hits or to comprehensively explore the SAR of a lead compound. sygnaturediscovery.comnih.gov
Focused Libraries: Given the reactivity of the 4,6-dichloro positions, a focused library can be readily generated by reacting the core scaffold with a diverse panel of nucleophiles (e.g., primary and secondary amines, anilines, alcohols). mdpi.comnih.gov This creates a collection of compounds with varied substituents at these key positions.
Scaffold Diversification: The aldehyde functional group on the benzaldehyde ring provides another point for diversification. It can be converted into other functional groups or used in reactions like the Claisen-Schmidt condensation to build more complex structures. mdpi.com Furthermore, the entire 4,6-dichloropyrimidine-5-carboxaldehyde core can be used as a precursor to synthesize fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, rapidly expanding the structural diversity of the library. researchgate.net
Fragment-Based and Lead-Like Libraries: The core scaffold can be used to design smaller "fragment" libraries or larger "lead-like" libraries, which are designed with specific physicochemical properties (e.g., molecular weight, lipophilicity) to serve as starting points for fragment-based lead discovery or traditional high-throughput screening campaigns. sygnaturediscovery.com
By employing these integrated strategies, researchers can systematically explore the chemical space around the this compound scaffold to optimize its pharmacological profile and generate novel candidates for further preclinical development.
Future Research Directions and Translational Challenges
Advancements in Green and Sustainable Synthetic Protocols for Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives has traditionally relied on methods that often involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to mitigate these environmental concerns and enhance the sustainability of chemical manufacturing. rasayanjournal.co.inresearchgate.net Future research in this area is poised to make significant strides in several key areas.
One promising avenue is the continued development of multicomponent reactions (MCRs). rasayanjournal.co.in MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and simplifying purification. rasayanjournal.co.in For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a sustainable route using starting materials that can be derived from biomass. acs.orgnih.gov This approach not only reduces the number of synthetic steps but also utilizes renewable feedstocks. acs.org
The exploration of environmentally benign solvents and catalysts is another critical research direction. Water, in particular, is being investigated as a green solvent for pyrimidine synthesis. researchgate.net For example, a green one-pot, four-component strategy for synthesizing acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives has been developed using water as the solvent and a catalytic amount of p-toluenesulfonic acid. researchgate.net Similarly, citric acid has been used as an eco-friendly catalyst for the one-pot synthesis of pyrimidopyrimidines in an aqueous medium. benthamscience.com The use of solid supports like basic alumina can also eliminate the need for external acids or bases in certain cyclization reactions. acs.org
Furthermore, non-conventional energy sources such as microwave irradiation and ultrasound are being employed to accelerate reaction times, increase yields, and reduce energy consumption. rasayanjournal.co.inacs.org These techniques often lead to cleaner reactions with simpler work-up procedures. rasayanjournal.co.in The development of catalyst-free conditions, for instance using sonochemistry or magnetized deionized water, represents another significant advancement in sustainable synthesis. researchgate.net
Table 1: Examples of Green and Sustainable Synthetic Approaches for Pyrimidine Derivatives
| Approach | Key Features | Examples |
| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. rasayanjournal.co.in | Iridium-catalyzed synthesis from amidines and alcohols. acs.org |
| Green Solvents | Use of non-toxic, renewable solvents like water. researchgate.net | Synthesis of triazolopyrimidine derivatives in water. researchgate.net |
| Eco-friendly Catalysts | Application of biodegradable or reusable catalysts. benthamscience.com | Citric acid-catalyzed synthesis of pyrimidopyrimidines. benthamscience.com |
| Alternative Energy Sources | Microwave and ultrasound-assisted synthesis for faster, more efficient reactions. rasayanjournal.co.inacs.org | Microwave-irradiated synthesis of chromenopyrimidines. acs.org |
Development of Integrated Spectroscopic and Computational Approaches for Characterization
The precise characterization of molecular structures and properties is fundamental to understanding the function of compounds like "4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde." While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are indispensable, their integration with computational methods offers a much deeper level of insight. researchgate.net Future research will focus on creating more sophisticated and predictive integrated approaches.
An integrated computational strategy combining quantum mechanical (QM) methods, tailored force fields, and continuum solvent models can provide a detailed spectroscopic investigation of pyrimidine derivatives in various environments, such as in the gas phase or in solution. researchgate.net Such approaches can accurately compute molecular structures, vibrational frequencies, and electronic transition energies, helping to validate and interpret experimental data. researchgate.net For example, post-Hartree-Fock methodologies can be used to benchmark the accuracy of more computationally efficient Density Functional Theory (DFT) approaches. researchgate.net
DFT and time-dependent DFT (TD-DFT) quantum chemical calculations are already being used to characterize the geometry and electronic structure of newly synthesized pyrimidine compounds. researchgate.net These computational studies can provide insights into a compound's reactivity and molecular structure, which can be correlated with experimental findings from techniques like NMR. benthamscience.com For instance, energy band gap analysis from DFT calculations can help identify the most stable and most reactive compounds in a series. benthamscience.com
Molecular docking studies represent another crucial computational tool, allowing researchers to predict and analyze the interaction of pyrimidine derivatives with their biological targets. acs.orgnih.gov By simulating the binding of a ligand to a protein's active site, these studies can elucidate the mechanism of action and guide the design of more potent and selective inhibitors. nih.govnih.gov The integration of these in silico methods with experimental biological assays is essential for modern drug discovery.
Future advancements will likely involve the use of more complex computational models that can account for conformational flexibility and solvent dynamics with greater accuracy. researchgate.net The development of user-friendly workflows that seamlessly integrate various computational and spectroscopic techniques will also be crucial for making these powerful tools more accessible to a broader range of researchers. acs.org
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govgsconlinepress.commdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. gsconlinepress.comnih.gov A significant future research direction is the identification of novel biological targets for these compounds, which could lead to treatments for a wider range of diseases.
In oncology, pyrimidine derivatives have been developed as inhibitors for various targets, including EGFR tyrosine kinase and topoisomerase II. nih.govgsconlinepress.com Newly synthesized aminopyrimidine molecules have shown promise in inhibiting cell growth in various cancers like glioblastoma and triple-negative breast cancer. gsconlinepress.com Future work will likely focus on developing multi-target-directed ligands, which can simultaneously interact with multiple cancer-related pathways, potentially overcoming drug resistance. nih.gov The design of compounds that act as dual inhibitors, for example, of both BRD4 and PLK1, is an emerging strategy. mdpi.com
Beyond cancer, there is a growing need for new agents to treat inflammatory diseases. Pyrimidine analogs have shown potential as anti-inflammatory agents, for instance, by inhibiting p38α MAP kinase. gsconlinepress.com Similarly, the lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways and has been linked to cancer development, is another promising target for pyrimidine-based inhibitors. nih.govnih.gov
The versatility of the dichloropyrimidine core allows for the synthesis of a diverse library of compounds that can be screened against a wide range of biological targets. blog4evers.comnbinno.com This structural diversity is key to discovering new therapeutic applications. mdpi.com The trend towards personalized medicine will further drive the need for a wide variety of chemical compounds, including pyrimidine derivatives, to develop therapies tailored to individual patient profiles. blog4evers.com
Table 2: Selected Biological Targets and Therapeutic Applications of Pyrimidine Derivatives
| Therapeutic Area | Biological Target(s) | Example Application |
| Oncology | EGFR Tyrosine Kinase, Topoisomerase II, BRD4/PLK1 nih.govgsconlinepress.commdpi.com | Inhibition of cell proliferation in various cancers. gsconlinepress.com |
| Inflammation | p38α MAP Kinase, Lipoxygenase (LOX) nih.govgsconlinepress.com | Development of novel anti-inflammatory agents. gsconlinepress.com |
| Infectious Diseases | Various viral and bacterial enzymes mdpi.comnih.gov | Antiviral and antimicrobial therapies. blog4evers.com |
| Agrochemicals | Plant-specific enzymes and pathways blog4evers.comnbinno.com | Development of herbicides and fungicides. blog4evers.comnbinno.com |
Scalable Synthesis and Process Optimization for Academic and Industrial Relevance
For a compound to move from a laboratory curiosity to a commercially viable product, whether as a pharmaceutical or a fine chemical, the development of a scalable and economically feasible synthetic process is paramount. researchgate.net Future research must focus on translating promising laboratory-scale syntheses of pyrimidine derivatives into robust, safe, and efficient processes suitable for large-scale production. gd3services.com
Ensuring the availability and minimizing the cost of starting materials is another critical consideration for industrial-scale synthesis. gd3services.com The design of synthetic routes that utilize readily available and inexpensive precursors is essential for economic viability. Furthermore, the elimination or minimization of costly and time-consuming purification steps, such as silica gel chromatography, is a major goal of process optimization. gd3services.com
Safety is a non-negotiable aspect of scalable synthesis. A thorough process safety evaluation must be undertaken to identify and mitigate potential hazards associated with reagents, intermediates, and reaction conditions. researchgate.net This includes avoiding reactions that require extremely low temperatures or highly hazardous reagents wherever possible. gd3services.com
The development of flexible synthetic routes is also advantageous, allowing for the production of a variety of related derivatives. For example, scalable syntheses of 4′-thionucleosides have been developed that are flexible enough to produce both purine and pyrimidine analogues. rsc.orgresearchgate.net An efficient and scalable SNAr approach for generating a wide array of 2-aryl and 2-alkyl pyrimidines without the need for precious metal catalysts is another example of a process with broad industrial applicability. nih.gov As the demand for complex pyrimidine derivatives grows in both academic and industrial settings, the focus on developing such optimized and scalable synthetic strategies will intensify.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
